molecular formula C10H8BrF3N2 B14051198 (R)-1-(7-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine

(R)-1-(7-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine

Cat. No.: B14051198
M. Wt: 293.08 g/mol
InChI Key: DMBFCUVVXMXICZ-SECBINFHSA-N
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Description

®-1-(7-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine is a synthetic organic compound that features a brominated indole moiety and a trifluoroethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(7-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine typically involves the bromination of an indole derivative followed by the introduction of a trifluoroethylamine group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and a suitable solvent like dichloromethane. The trifluoroethylamine group can be introduced using reagents like trifluoroethylamine hydrochloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

®-1-(7-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: De-brominated indole derivatives.

    Substitution: Azido-indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(7-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the effects of brominated indole derivatives on biological systems. It may serve as a probe to investigate enzyme interactions and cellular pathways.

Medicine

In medicinal chemistry, ®-1-(7-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its trifluoroethylamine group imparts stability and resistance to degradation, making it suitable for various applications.

Mechanism of Action

The mechanism of action of ®-1-(7-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The brominated indole moiety may interact with enzymes or receptors, modulating their activity. The trifluoroethylamine group can enhance the compound’s binding affinity and stability, leading to prolonged effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(7-Chloro-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine
  • ®-1-(7-Iodo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine
  • ®-1-(7-Methyl-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine

Uniqueness

®-1-(7-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not. The trifluoroethylamine group also contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H8BrF3N2

Molecular Weight

293.08 g/mol

IUPAC Name

(1R)-1-(7-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C10H8BrF3N2/c11-7-3-1-2-5-6(4-16-8(5)7)9(15)10(12,13)14/h1-4,9,16H,15H2/t9-/m1/s1

InChI Key

DMBFCUVVXMXICZ-SECBINFHSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)Br)NC=C2[C@H](C(F)(F)F)N

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C2C(C(F)(F)F)N

Origin of Product

United States

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